Ortho-Fluoro vs. Para-Fluoro N-Phenyl Substitution: Differential D3/D2 Dopamine Receptor Binding Profiles
The ortho-fluorophenyl substitution pattern of CAS 140616-29-1 confers a distinct pharmacological profile compared to the para-fluoro regioisomer (Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylate). In the N-phenylpiperazine chemotype, fluorophenyl substitution position is a critical determinant of dopamine receptor subtype binding [1]. Published binding data for ortho-fluorophenyl piperazine derivatives show that exemplar compound 9h achieves D3 receptor displacement of 82.6 ± 2.7% while only displacing 31.8 ± 3.3% at D2 receptors, representing a D3-over-D2 selectivity ratio of approximately 2.6:1 [2]. In contrast, compound 12b in the same series (with structural variation at the N4 position) shows an inverted profile with 50.7 ± 2.5% D3 displacement and 69.8 ± 1.5% D2 displacement [2]. Furthermore, N-phenylpiperazine analogs in the broader literature have been shown to achieve up to approximately 500-fold D3 vs. D2 binding selectivity when appropriately substituted, demonstrating that the N-phenylpiperazine scaffold is exquisitely tunable by substitution pattern [1]. While these specific data are from analogs rather than CAS 140616-29-1 itself, they establish the class-level principle that ortho-fluorophenyl substitution produces meaningfully different receptor engagement profiles compared to alternative substitution positions and that N4 functionalization (as in the ethyl carbamate of the target compound) further modulates this selectivity.
| Evidence Dimension | Dopamine D3 vs. D2 receptor displacement (% radioligand displacement at 10 µM) |
|---|---|
| Target Compound Data | Ortho-fluorophenyl piperazine chemotype (class representative 9h): D3R = 82.6 ± 2.7%, D2R = 31.8 ± 3.3% (selectivity ratio ~2.6:1) [2] |
| Comparator Or Baseline | Para-fluoro regioisomer: Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylate. The para-fluoro substitution position on N-phenylpiperazines produces distinct SAR; literature shows that substitution position (ortho vs. para) can reverse D3/D2 selectivity or alter 5-HT1A affinity [1][3]. |
| Quantified Difference | Ortho-fluorophenyl piperazine derivatives can exhibit D3-preferring binding (e.g., 9h D3:D2 ratio ~2.6:1), while para-substituted or differently N4-substituted analogs can invert this profile (e.g., 12b D3:D2 ratio ~0.73:1) [2]. Quantitative binding data for the exact target compound CAS 140616-29-1 are not published; this is class-level inference based on structurally proximal analogs. |
| Conditions | In vitro radioligand displacement assay; human D3 and D2 dopamine receptors expressed in HEK293 cells; [³H]-spiperone or [³H]-methylspiperone as radioligand; compound concentration 10 µM; data from PMC6148523 Table 2 [2]. |
Why This Matters
For procurement decisions in CNS drug discovery programs, the ortho-fluorophenyl substitution pattern of CAS 140616-29-1 cannot be assumed interchangeable with para-fluoro analogs; the fluorine position meaningfully alters receptor subtype engagement profiles, and the specific N4 ethyl carbamate modification provides an additional vector for tuning selectivity that differs from other N4-substituted analogs.
- [1] Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules 2021, 26(11), 3182. DOI: 10.3390/molecules26113182. Compound 6a: nanomolar D3 affinity, ~500-fold D3 vs. D2 selectivity. View Source
- [2] PMC Table 2. Binding profiles of ortho-fluorophenyl piperazine derivatives. Compound 9h: D3R 82.6±2.7%, D2R 31.8±3.3%. Compound 12b: D3R 50.7±2.5%, D2R 69.8±1.5%. PMC6148523. View Source
- [3] N4-Unsubstituted N1-Arylpiperazines as High-Affinity 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry, 1995. Ortho substitution effects on 5-HT1A affinity. View Source
